methyl 5-methyl-1H-pyrazole-3-carboxylate
Description
Overview of Pyrazole (B372694) Heterocyclic Systems in Chemical and Biological Research
Pyrazole, a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms, forms the core of a vast and versatile class of compounds that have garnered significant attention in both chemical and biological research. The unique structural features of the pyrazole ring, including its aromaticity and the presence of both acidic and basic nitrogen centers, impart a wide range of chemical reactivity and biological activity to its derivatives. These compounds are integral to the development of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, the pyrazole scaffold is considered a "privileged structure" due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.
Significance of Substituted Pyrazoles in Contemporary Chemical Sciences
The true versatility of pyrazole chemistry is unveiled through its substituted derivatives. The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of its steric and electronic properties, leading to the creation of molecules with tailored activities. Substituted pyrazoles are key components in a multitude of commercially important compounds. For instance, they form the structural basis for a number of non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, as well as various fungicides and insecticides. nih.gov The ability to introduce a wide variety of substituents onto the pyrazole nucleus makes it a valuable building block in the synthesis of complex molecular architectures with diverse applications.
Contextualization of Methyl 5-Methyl-1H-pyrazole-3-carboxylate within Pyrazole Analogues
This compound is a specific substituted pyrazole that serves as a valuable intermediate in organic synthesis. Its structure features a methyl group at the 5-position and a methyl carboxylate group at the 3-position of the pyrazole ring. This particular arrangement of functional groups makes it a versatile precursor for the synthesis of a wide range of more complex pyrazole derivatives. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups, providing a handle for further molecular elaboration. The methyl group at the 5-position influences the electronic properties and reactivity of the pyrazole ring.
Historical Development of this compound Research
The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.org Since then, the synthesis and derivatization of pyrazoles have been an active area of research. The development of synthetic methodologies for pyrazole-3-carboxylic acids and their esters, including the 5-methyl substituted variant, has been driven by the pursuit of novel bioactive molecules. Early methods often involved the condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov Over the years, more sophisticated and regioselective synthetic routes have been developed, allowing for greater control over the substitution pattern on the pyrazole ring. Research into this compound and its parent acid has been integral to the broader exploration of pyrazole chemistry and its applications in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(8-7-4)6(9)10-2/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEZEVUIYRGWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372961 | |
| Record name | methyl 5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-17-5 | |
| Record name | methyl 5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 5 Methyl 1h Pyrazole 3 Carboxylate and Its Derivatives
Established Synthetic Routes to Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate Core Structure
The construction of the pyrazole (B372694) ring is a cornerstone of heterocyclic chemistry, with several established methods for its synthesis. These approaches often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comnih.gov The regioselectivity of this reaction is a critical aspect, as it determines the substitution pattern on the final pyrazole ring.
Multi-step Reaction Sequences from Substituted Pyrazole Precursors
One common approach to synthesizing this compound involves the modification of pre-existing pyrazole rings. For instance, a multi-step synthesis can commence with a readily available substituted pyrazole, such as 3,5-dimethylpyrazole (B48361). chemicalbook.com Oxidation of 3,5-dimethylpyrazole using a strong oxidizing agent like potassium permanganate (B83412) can yield 5-methyl-1H-pyrazole-3-carboxylic acid. chemicalbook.com Subsequent esterification of the carboxylic acid with methanol, typically under acidic conditions, affords the desired this compound. researchgate.net Another pathway involves the hydrolysis of a corresponding ester, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate, to the carboxylic acid, followed by re-esterification with methanol. chemicalbook.com
A patent describes a method starting from diethyl 1H-pyrazole-3,5-dicarboxylate. google.com This starting material is first methylated on the pyrazole nitrogen using iodomethane. Subsequent selective hydrolysis of one of the ester groups, followed by conversion of the resulting carboxylic acid to other functional groups, demonstrates the utility of substituted pyrazoles as versatile intermediates. google.com
One-Pot Synthesis Approaches for Pyrazole-3-carboxylate Derivatives
One-pot syntheses offer a more efficient alternative to multi-step procedures by combining several reaction steps into a single operation, thereby reducing reaction time, and simplifying purification. A general and efficient one-pot method for synthesizing pyrazoles involves the reaction of ketones and acid chlorides to form 1,3-diketones in situ, which are then cyclized with hydrazine. researchgate.net This approach allows for the rapid assembly of the pyrazole core.
Another one-pot strategy involves a three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne. organic-chemistry.org This method provides a direct route to 3,5-disubstituted 1H-pyrazoles. While not explicitly detailed for this compound, the principles of these one-pot syntheses are applicable to the construction of a wide range of pyrazole-3-carboxylate derivatives. researchgate.netrsc.org
Utilization of Phenyl Hydrazine and Dimethylacetylene Dicarboxylate in Pyrazole Synthesis
The reaction between hydrazines and acetylenic compounds is a well-established method for pyrazole synthesis. mdpi.comnih.gov Specifically, the reaction of phenylhydrazine (B124118) with dimethylacetylene dicarboxylate (DMAD) in a refluxing mixture of toluene (B28343) and dichloromethane (B109758) has been shown to produce methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in a one-pot reaction. mdpi.com While this particular product is not this compound, the underlying chemistry of cyclocondensation between a hydrazine derivative and an activated alkyne is a key strategy for forming the pyrazole-3-carboxylate core. The regiochemistry of this reaction can be influenced by the nature of the substituents on both the hydrazine and the alkyne.
Functional Group Interconversions and Derivatization Strategies
Once the this compound core is synthesized, further modifications can be made to its functional groups to generate a library of derivatives. These derivatization strategies are crucial for exploring the structure-activity relationships of pyrazole-based compounds.
Esterification and Transesterification Reactions at the Carboxylate Moiety
The carboxylate group of pyrazole-3-carboxylic acids is a prime site for functionalization. Standard esterification methods, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed to synthesize various esters. researchgate.net For instance, 5-methyl-1H-pyrazole-3-carboxylic acid can be readily converted to its methyl ester. chemicalbook.com
Furthermore, the methyl ester of this compound can undergo transesterification with other alcohols under appropriate catalytic conditions to yield different ester derivatives. The reactivity of the ester group allows for the introduction of a wide range of alkoxy groups, thereby modifying the steric and electronic properties of the molecule.
| Carboxylic Acid Precursor | Alcohol | Catalyst | Product |
|---|---|---|---|
| 5-Methyl-1H-pyrazole-3-carboxylic acid | Methanol | Acid Catalyst | This compound |
| 1H-Pyrazole-3-carboxylic acid | Various Alcohols | Acid Chloride Formation | Corresponding Ester Derivatives |
Modification of the Pyrazole Ring System via Substitutions
The pyrazole ring itself is amenable to various substitution reactions, allowing for the introduction of additional functional groups. The positions on the pyrazole ring exhibit different reactivities towards electrophilic and nucleophilic attack. The nitrogen atoms of the pyrazole ring can be alkylated or acylated. For example, the N-alkylation of asymmetrically substituted 1H-pyrazoles can lead to a mixture of regioisomeric N-substituted products. mdpi.com
The carbon atoms of the pyrazole ring can also be functionalized. For instance, nitration of pyrazole derivatives can occur at the 4-position of the ring. mdpi.com Subsequent reactions, such as nucleophilic substitution of a leaving group at the 5-position, can introduce further diversity. mdpi.com These modifications of the pyrazole ring are essential for fine-tuning the biological activity of the resulting compounds.
| Starting Material | Reagent | Position of Substitution | Product |
|---|---|---|---|
| Asymmetrically substituted 1H-pyrazoles | Alkyl Halides | N1 or N2 | Mixture of N-alkylated regioisomers |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Nitric Acid/Acetic Anhydride | C4 | 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole |
Synthesis of Halo-substituted Pyrazole Carboxylates (e.g., Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate)
Halogenated pyrazoles are versatile intermediates, serving as key building blocks for the introduction of various functional groups through cross-coupling reactions. The synthesis of halo-substituted pyrazole carboxylates can be achieved through several methods, including direct halogenation of the pyrazole ring or by using halogenated precursors in the initial cyclization reaction.
A common strategy for the synthesis of 4-iodopyrazoles involves the direct iodination of a pre-formed pyrazole ring. For instance, a patented method describes the synthesis of 1-methyl-4-iodopyrazole by reacting 1-methylpyrazole (B151067) with iodine in the presence of an oxidant. google.com This approach is applicable to the synthesis of related structures like 4-iodo-3-methylpyrazole. google.com The oxidant is crucial for in-situ regeneration of the iodinating agent and to drive the reaction to completion.
General Reaction Scheme for Iodination:
In this reaction, the pyrazole substrate is treated with molecular iodine (I₂) and an oxidizing agent, such as nitric acid or hydrogen peroxide, to introduce an iodine atom at the 4-position of the pyrazole ring.
A specific example, though not of a carboxylate, is the synthesis of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, which highlights the feasibility of introducing multiple halogens on the pyrazole core. researchgate.net The synthesis of the target compound, methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate, would likely proceed via the direct iodination of methyl 3-methyl-1H-pyrazole-5-carboxylate using a suitable iodinating agent and catalyst.
Formation of Ethynyl-substituted Pyrazole Carboxylates (e.g., Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate)
Ethynyl-substituted pyrazoles are valuable precursors for the synthesis of more complex molecules through click chemistry and other coupling reactions. The introduction of an ethynyl (B1212043) group onto the pyrazole ring is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a halo-substituted pyrazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org
To synthesize a compound like methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate, a suitable starting material would be a 5-halo-1-methyl-1H-pyrazole-3-carboxylate, for example, the 5-bromo or 5-iodo derivative. This precursor can then be coupled with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the desired product.
A study on the Sonogashira coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles with phenylacetylene (B144264) demonstrates the feasibility of this approach on the pyrazole core. researchgate.net The reaction conditions typically involve a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) in a suitable solvent. researchgate.net Although this example is for a 4-ethynyl derivative, the same principle applies to the synthesis of 5-ethynyl pyrazoles from 5-halopyrazole precursors.
Illustrative Sonogashira Coupling Reaction:
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Methyl 1-methyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate |
Following the coupling reaction, the trimethylsilyl (B98337) (TMS) protecting group can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or basic conditions to afford the terminal alkyne.
Optimization of Synthetic Conditions for Enhanced Yield and Purity
The optimization of synthetic conditions is a critical aspect of chemical process development, aiming to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound and its derivatives, several factors can be fine-tuned.
The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method. mdpi.com The yield and regioselectivity of this reaction can be significantly influenced by the choice of solvent, temperature, and catalyst. For instance, the use of microwave irradiation has been shown to accelerate reaction times and improve yields in some cases. mdpi.com
In multicomponent reactions for pyrazole synthesis, the choice of catalyst is paramount. Studies have shown that both homogeneous and heterogeneous catalysts can be effective. For example, a one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones was optimized using both nano ZnO and L-proline as catalysts in water, highlighting the potential for green chemistry approaches. enamine.net
The regioselectivity of the cyclocondensation reaction is a common challenge, often leading to mixtures of isomers. The reaction conditions can be tailored to favor the formation of a specific regioisomer. For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, carrying out the reaction at room temperature in N,N-dimethylacetamide was found to give high yields and regioselectivity. bldpharm.com
Key Parameters for Optimization in Pyrazole Synthesis:
| Parameter | Effect on Reaction | Examples of Optimization |
| Solvent | Can influence solubility, reaction rate, and regioselectivity. | Using polar aprotic solvents like DMF or DMAc can improve yields in some cyclocondensation reactions. chemicalbook.com |
| Temperature | Affects reaction kinetics and can control product distribution. | Temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been reported. mdpi.com |
| Catalyst | Can accelerate the reaction, improve yield, and control selectivity. | Nano-ZnO has been used as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. google.com |
| Base/Acid | Can influence the reactivity of starting materials and intermediates. | The use of a weak base like Na₂CO₃ in a two-phase system can promote the ring closure reaction in the synthesis of pyrazole-4-carboxylic acid esters. nih.gov |
| Reactant Stoichiometry | Can affect the conversion of the limiting reagent and minimize side reactions. | Adjusting the molar ratio of reactants is a standard optimization procedure. |
Novel Approaches to Macroheterocyclic Structures Incorporating this compound Scaffolds
Macroheterocyclic structures containing pyrazole units are of significant interest due to their potential applications in areas such as ion sensing, catalysis, and medicinal chemistry. The incorporation of the this compound scaffold into these larger ring systems can impart specific structural and functional properties.
One approach to constructing such macrocycles involves the use of pyrazole dicarboxylates or other bifunctional pyrazole derivatives as building blocks. These can be reacted with other difunctional molecules, such as diamines or diols, in a cyclization reaction. A rational approach to the discovery of macrocyclic acylsulfonamides bearing a pyrazole moiety has been reported for the development of HCV protease inhibitors. google.comrwth-aachen.de
The synthesis of pyrazole-based aza-macrocycles has been explored for their biological activity. These macrocycles can be synthesized through multi-step sequences often involving the protection of functional groups, followed by a key macrocyclization step, and subsequent deprotection.
A general strategy for the synthesis of pyrazole-containing macrocycles is depicted below:
In this representative scheme, a pyrazole derivative with two reactive functional groups (e.g., esters, halides) is reacted with a linker molecule also containing two complementary reactive groups (e.g., amines, alcohols) under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Stereoselective Synthesis of Pyrazole Carboxylate Derivatives
The development of stereoselective methods for the synthesis of chiral pyrazole derivatives is of great importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. Several strategies have been developed for the asymmetric synthesis of pyrazoles and pyrazolones. nih.gov
One common approach is the use of chiral auxiliaries. For example, a novel chiral pyrazole derivative was developed using tert-butanesulfinamide as a chiral auxiliary. researchgate.net The synthesis involved the stereoselective addition of a nucleophile to a chiral sulfinyl imine, followed by further transformations to construct the pyrazole ring. researchgate.net
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrazole derivatives. Chiral organocatalysts can be used to catalyze reactions such as Michael additions and cycloadditions to create stereogenic centers with high enantioselectivity.
Another strategy involves the use of the chiral pool, where readily available chiral starting materials are used to construct the pyrazole ring. The synthesis of chiral pyrazoles from (5R)-dihydrocarvone is an example of this approach. google.com
Furthermore, enzymatic methods have been employed for the selective alkylation of pyrazoles, offering a green and highly selective alternative to traditional chemical methods. thieme-connect.com
Approaches to Stereoselective Synthesis of Pyrazole Derivatives:
| Method | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | The auxiliary can be cleaved after the desired stereocenter is formed. |
| Organocatalysis | The use of small organic molecules as catalysts to promote enantioselective transformations. | Metal-free, often milder reaction conditions. |
| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | The chirality is transferred from the starting material to the product. |
| Enzymatic Resolution/Alkylation | The use of enzymes to selectively react with one enantiomer of a racemic mixture or to perform a stereoselective transformation. | High selectivity, environmentally friendly conditions. thieme-connect.com |
Chemical Reactivity and Transformation Studies of Methyl 5 Methyl 1h Pyrazole 3 Carboxylate
Oxidation Reactions of the Pyrazole (B372694) Ring System
The pyrazole ring is generally characterized by its high resistance to oxidizing agents. chemicalbook.compharmaguideline.com This stability is a hallmark of its aromatic character. However, substituents on the ring can undergo oxidation. For instance, C-alkylated pyrazoles can be readily oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to yield the corresponding pyrazole carboxylic acids. globalresearchonline.netslideshare.net In the case of 3,5-dimethylpyrazole (B48361), treatment with KMnO₄ in water can lead to the formation of 3,5-pyrazoledicarboxylic acid or 5-methyl-1H-pyrazole-3-carboxylic acid, the parent acid of the title compound. chemicalbook.com
| Starting Material | Oxidizing Agent | Product | Reference |
| 3,5-dimethyl-1H-pyrazole | Potassium permanganate (KMnO₄) | 5-methyl-1H-pyrazole-3-carboxylic acid | chemicalbook.com |
| 5-methyl-1-phenylpyrazole | Potassium permanganate (KMnO₄) | 1-Phenylpyrazole-5-carboxylic acid | slideshare.net |
Reduction Reactions of the Pyrazole Derivatives
Similar to its resistance to oxidation, the unsubstituted pyrazole ring is also relatively stable under various catalytic and chemical reductive conditions. pharmaguideline.com Stronger reducing conditions are required to hydrogenate the ring, which would first yield pyrazoline and subsequently pyrazolidine. globalresearchonline.net However, the reactivity of substituted pyrazoles can differ. For example, N-phenyl derivatives of pyrazole can be reduced by sodium-ethanol to produce the corresponding pyrazoline. globalresearchonline.net Another relevant transformation involves the reduction of diazotized 5-aminopyrazole derivatives, which can be readily converted to 5-H-pyrazole derivatives under mild conditions. researchgate.net
| Starting Material | Reducing Agent/Condition | Product | Reference |
| N-phenylpyrazole | Sodium-ethanol | N-phenylpyrazoline | globalresearchonline.net |
| Diazotized 5-aminopyrazole derivatives | Mild reducing conditions | 5-H-pyrazole derivatives | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Nucleus
The presence of two nitrogen atoms in the pyrazole ring significantly influences its electron density distribution. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like. chemicalbook.com This arrangement reduces the electron density at the C3 and C5 positions, leaving the C4 position as the most electron-rich and, therefore, the primary site for electrophilic attack. chemicalbook.compharmaguideline.com
Common electrophilic substitution reactions include:
Halogenation: Pyrazole reacts with halogens (e.g., bromine, chlorine) or N-halosuccinimides (NXS) to yield 4-halopyrazoles. globalresearchonline.netresearchgate.net
Nitration: Direct nitration of pyrazole with nitric acid typically occurs at the C4 position to give 4-nitropyrazole. globalresearchonline.net
Sulfonation: Reaction with fuming sulfuric acid results in pyrazole-4-sulfonic acid. globalresearchonline.net
Protonation of the pyrazole ring leads to the formation of a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack, particularly at C4, and can facilitate substitution at the C3 position. chemicalbook.comglobalresearchonline.net Conversely, deprotonation of the N1-H in the presence of a base forms a pyrazole anion. This anion is highly reactive towards electrophiles, which can attack at the nitrogen or carbon atoms depending on the conditions. chemicalbook.com
| Reaction Type | Reagent | Position of Substitution | Product | Reference |
| Halogenation | N-halosuccinimides (NXS) | C4 | 4-Halopyrazole | researchgate.net |
| Nitration | Nitric Acid/Sulfuric Acid | C4 | 4-Nitropyrazole | globalresearchonline.net |
| Sulfonation | Fuming Sulfuric Acid | C4 | Pyrazole-4-sulfonic acid | globalresearchonline.net |
Cross-Coupling Reactions Involving Halogenated Pyrazole Carboxylates (e.g., Suzuki, Sonogashira couplings)
Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds. Halogenated pyrazole carboxylates are versatile substrates for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated pyrazole with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. acs.orgnih.gov This method is highly efficient for creating biaryl structures and has been successfully applied to 3- and 4-bromopyrazoles. nih.govresearchgate.net The reaction conditions are generally mild, though they may require optimization depending on the specific substrates. acs.org
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 4-Bromopyrazole derivative | Aryl boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Arylpyrazole | researchgate.net |
| 3-Bromopyrazole | Phenylboronic acid | XPhos-derived Pd precatalyst / K₃PO₄ | 3-Arylpyrazole | nih.gov |
| Halogenated aminopyrazole | Styryl boronic ester | Palladium catalyst / Base | Aminopyrazole with styryl substituent | acs.org |
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling a halo-pyrazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.org This method is invaluable for introducing alkynyl moieties onto the pyrazole core. researchgate.net The reaction has been used to synthesize pyrazole-linked oxazoles from 5-chloro-3-methyl-1-phenyl-N-(prop-2-ynyl)-1H-pyrazole-4-carboxamide and aryl iodides. researchgate.net
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 5-Chloro-4-iodopyrazole | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-Chloro-4-(phenylethynyl)pyrazole | researchgate.net |
| 5-chloro-3-methyl-1-phenyl-N-(prop-2-ynyl)-1H-pyrazole-4-carboxamide | Aryl iodide with electron-withdrawing group | Pd-Cu catalyst | Pyrazole-linked oxazole | researchgate.net |
Cyclocondensation Reactions of Pyrazole Derivatives
The most fundamental and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and hydrazine (B178648) or its derivatives. mdpi.comnih.gov
From 1,3-Dicarbonyl Compounds (Knorr Synthesis): This classic approach involves reacting a 1,3-diketone with a hydrazine derivative. nih.govbeilstein-journals.org The reaction can sometimes produce a mixture of regioisomers, depending on the nature of the substituents on both reactants. mdpi.com
From α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated ketones or esters with hydrazines first yields a pyrazoline intermediate via Michael addition, which is then oxidized to the aromatic pyrazole. mdpi.comnih.govbeilstein-journals.org
From Acetylenic Ketones: The condensation of acetylenic ketones with hydrazines can also afford pyrazoles, though this route may also lead to isomeric mixtures. mdpi.comnih.gov
The synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate itself can be achieved through such pathways, for example, by the cyclocondensation of a hydrazine with methyl 2,4-dioxopentanoate.
| Precursor 1 | Precursor 2 | Key Intermediate | Product | Reference |
| 1,3-Diketone | Hydrazine derivative | - | Substituted Pyrazole | mdpi.comnih.gov |
| α,β-Unsaturated Ketone | Hydrazine derivative | Pyrazoline | Substituted Pyrazole | nih.govbeilstein-journals.org |
| Hydrazone dianion | Diethyl oxalate | - | Pyrazole-3-carboxylate | nih.gov |
Reactivity of Hydrazone Moieties in Pyrazole-Based Compounds
The ester group in this compound can be converted into a hydrazide (an acetohydrazide group), which is a precursor for synthesizing pyrazole-based hydrazones. scilit.com This is typically achieved by reacting the ester with hydrazine hydrate. The resulting pyrazole acetohydrazide can then be condensed with various aldehydes or ketones to form novel hydrazone derivatives. scilit.comnih.gov
These hydrazone moieties are chemically reactive and can participate in further transformations. For example, the cyclization of pyrazole-hydrazones with thioglycolic acid can afford thiazole (B1198619) derivatives, creating more complex heterocyclic systems. nih.gov Additionally, pyrazole acylhydrazones are studied for their biological activities and the acylhydrazone moiety is a key feature in structure-activity relationship studies. researchgate.net
Tautomeric Equilibria in Pyrazole Carboxylates (e.g., 5-hydroxy vs. 5-oxo forms)
Tautomerism is a crucial aspect of pyrazole chemistry, potentially influencing the compound's reactivity and biological properties. nih.gov For pyrazole derivatives bearing a hydroxyl group at the C5 position (5-hydroxypyrazoles), a complex tautomeric equilibrium exists. These compounds can exist in several forms, primarily the hydroxyl (OH) form and two pyrazolone (B3327878) tautomers, often referred to as the NH and CH forms. tandfonline.comresearchgate.net
The equilibrium between these forms is highly sensitive to the environment:
Solvent: In non-polar solvents, the hydroxyl (OH) form often predominates. tandfonline.comresearchgate.net As the solvent polarity increases, the equilibrium can shift towards the more polar oxo (NH or CH) forms. tandfonline.com
Substituents: The electronic nature of other substituents on the pyrazole ring can stabilize one tautomer over another. nih.gov
Physical State: The predominant tautomer in the solid state, which can be determined by X-ray crystallography, may differ from that in solution. fu-berlin.demdpi.com
Studies on compounds like 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole show that the OH-form (A) is most stable in non-polar solvents, while the oxo-form (C) increases in polar solvents. tandfonline.com
Advanced Spectroscopic Characterization of Methyl 5 Methyl 1h Pyrazole 3 Carboxylate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule. For pyrazole (B372694) derivatives, ¹H, ¹³C, and ¹⁵N NMR are particularly insightful.
The ¹H NMR spectrum of pyrazole derivatives offers distinct signals for the protons on the heterocyclic ring and its substituents. In methyl 5-methyl-1H-pyrazole-3-carboxylate, the pyrazole ring proton (H4) typically appears as a singlet. The chemical shift of this proton is influenced by the electronic effects of the substituents at positions 3 and 5.
The methyl group protons at the C5 position usually resonate as a singlet in the upfield region of the spectrum, typically around δ 2.20-2.40 ppm. The protons of the methyl ester group (-COOCH₃) also appear as a sharp singlet, generally found further downfield, in the range of δ 3.80-3.90 ppm, due to the deshielding effect of the adjacent carbonyl group. mdpi.com The N-H proton of the pyrazole ring often presents as a broad singlet at a significantly downfield chemical shift, which can vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.
The precise chemical shifts can be influenced by the solvent used for the analysis and the presence of different tautomeric forms in solution. electronicsandbooks.com For instance, in unsymmetrically substituted 1H-pyrazoles, the position of the N-H proton (at N1 or N2) can lead to the existence of tautomers, which may be distinguishable by NMR, especially at low temperatures. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts for this compound and Analogues
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole H4 | 6.25 - 6.80 | Singlet |
| C5-CH₃ | 2.20 - 2.40 | Singlet |
| O-CH₃ | 3.80 - 3.90 | Singlet |
| N-H | Variable (often broad) | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and specific analogue structure.
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and sensitive to the nature and position of substituents. The quaternary carbons C3 and C5, bearing the carboxylate and methyl groups respectively, are typically observed at different chemical shifts. Generally, the carbon atom attached to the electron-withdrawing carboxylate group (C3) will be more deshielded and appear at a higher chemical shift compared to the carbon attached to the methyl group (C5). cdnsciencepub.com
The C4 carbon of the pyrazole ring usually resonates in the range of δ 105-115 ppm. The methyl carbon of the C5-methyl group appears in the upfield region, typically around δ 10-15 ppm. cdnsciencepub.com The methyl ester is characterized by two distinct signals: the carbonyl carbon (-C =O) resonating significantly downfield (around δ 160-170 ppm) and the methoxy (B1213986) carbon (-OC H₃) appearing around δ 50-55 ppm. The assignment of pyrazole carbon signals has become a routine process, often aided by techniques like HETCOR and NOESY experiments. cdnsciencepub.com
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C3 | ~140 - 150 |
| C4 | ~105 - 115 |
| C5 | ~145 - 155 |
| C5-C H₃ | ~10 - 15 |
| C =O | ~160 - 170 |
| O-C H₃ | ~50 - 55 |
Note: Chemical shifts are approximate and can be influenced by the solvent and specific molecular structure.
¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the two nitrogen atoms, a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2), are distinct and provide valuable information about tautomerism and intermolecular interactions. researchgate.net
In the case of 1H-pyrazoles, the protonated nitrogen atom (N1) typically resonates at a higher field (more shielded) compared to the unprotonated, sp²-hybridized nitrogen atom (N2). The chemical shifts are highly sensitive to the substituents on the ring and the solvent. For instance, in a related 3-methyl-1-phenyl-1H-pyrazol-5-yl ester, the N1 and N2 signals were observed at approximately -183.6 ppm and -96.7 ppm, respectively, relative to nitromethane. mdpi.com This technique is particularly useful for unambiguously determining the position of substituents in N-substituted pyrazoles and for studying tautomeric equilibria in N-unsubstituted pyrazoles. ias.ac.in
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule.
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, which is attributed to the N-H stretching vibration of the pyrazole ring. ajrconline.org The stretching vibration of the ester carbonyl group (C=O) gives rise to a strong, sharp peak, usually in the range of 1700-1730 cm⁻¹. mdpi.com
The C=N stretching vibration of the pyrazole ring is typically observed around 1590-1620 cm⁻¹. ajrconline.org Other characteristic peaks include C-H stretching vibrations of the methyl groups and the aromatic ring in the 2900-3100 cm⁻¹ region, and C-O stretching of the ester group around 1200-1300 cm⁻¹. The exact positions of these bands can provide clues about the molecular environment and intermolecular interactions, such as hydrogen bonding.
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium-Broad |
| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium |
| C=O Stretch (Ester) | 1700 - 1730 | Strong |
| C=N Stretch (Pyrazole) | 1590 - 1620 | Medium |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The pyrazole ring vibrations are often prominent in the Raman spectrum. The C=C and C=N stretching modes of the pyrazole ring, which are also observed in the IR spectrum, can be seen in the Raman spectrum as well, typically in the 1400-1600 cm⁻¹ region. derpharmachemica.com
The symmetric stretching of the pyrazole ring is a characteristic feature. Raman spectroscopy is particularly sensitive to the vibrations of the C-C and N-N bonds within the pyrazole ring. nih.gov The analysis of the Raman spectrum, often in conjunction with theoretical calculations, allows for a detailed assignment of the various vibrational modes of the molecule, providing a deeper understanding of its structural dynamics. aip.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within molecules containing chromophores. In this compound and its analogues, the pyrazole ring, being a heteroaromatic system, constitutes the primary chromophore. The electronic spectra of these compounds are characterized by absorption bands in the UV region, typically arising from π→π* and n→π* transitions.
The π→π* transitions, which are generally of high intensity (high molar absorptivity, ε), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are common in aromatic and conjugated systems like the pyrazole ring. The n→π* transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atoms) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π→π* transitions.
Research on related pyrazole derivatives provides insight into the expected spectral characteristics. For instance, studies on pyrazole azo dyes have identified absorption maxima corresponding to the pyrazole carboxylate chromophore. In one such study, an absorption maximum was noted at 235 nm. nih.gov Another investigation on a photochromic compound containing a 3-methyl-1-phenyl-1H-pyrazole moiety reported a sharp absorption peak at 255 nm in ethanol. mdpi.com These absorption bands are consistent with the high-energy π→π* transitions expected for the substituted pyrazole ring. The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the pyrazole ring. mdpi.com
Table 1: UV-Vis Absorption Data for Selected Pyrazole Analogues
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Ethyl 3-methyl-1H-pyrazole-4-carboxylate chromophore | Ethanol/Water | 235 | nih.gov |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Ethanol | 255 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound (C₆H₈N₂O₂), the monoisotopic mass is 140.0586 g/mol . epa.gov In electron ionization mass spectrometry (EI-MS), the compound is expected to show a distinct molecular ion peak (M⁺) at m/z 140, confirming its molecular weight.
The fragmentation of this compound would likely proceed through several characteristic pathways common to esters and heterocyclic compounds. libretexts.orgmiamioh.edu Key fragmentation steps would include:
Loss of a methoxy radical (•OCH₃): Cleavage of the ester C-O bond would result in the formation of a prominent acylium ion [M - 31]⁺ at m/z 109. This is a very common fragmentation pathway for methyl esters. libretexts.org
Loss of the methoxycarbonyl group (•COOCH₃): Fragmentation could lead to the loss of the entire ester group, resulting in a peak for the pyrazole ring fragment [M - 59]⁺ at m/z 81.
Ring Cleavage: The pyrazole ring itself can undergo cleavage, leading to various smaller fragments, although predicting the exact pathway can be complex.
Analysis of the closely related ethyl 5-methyl-1H-pyrazole-3-carboxylate (C₇H₁₀N₂O₂, MW=154.17) from the NIST database shows a prominent molecular ion peak at m/z 154 and a base peak at m/z 109, corresponding to the loss of the ethoxy radical (•OC₂H₅). nist.govnist.gov This strongly supports the prediction that the primary fragmentation for the methyl ester analogue will be the loss of the methoxy radical.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Description |
|---|---|---|
| 140 | [C₆H₈N₂O₂]⁺ | Molecular Ion (M⁺) |
| 109 | [M - OCH₃]⁺ | Loss of methoxy radical |
X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure Elucidation
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure for this compound is not detailed in the available literature, analysis of closely related analogues provides a clear picture of the structural features characteristic of this class of compounds.
For example, the crystal structure of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was solved in the monoclinic space group P2₁/c. mdpi.com Its structure revealed a dihedral angle of 60.83(5)° between the phenyl and pyrazole rings and showed that the carboxylate group is nearly coplanar with the pyrazole ring. mdpi.com Another analogue, Methyl 5-carboxyl-1-methylpyrazole-3-carboxylate monohydrate , crystallizes in the monoclinic system with the space group C2/c, where molecules are linked into sheets by O—H⋯N and O—H⋯O hydrogen bonds. researchgate.net
A third example, Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate , crystallizes in the monoclinic system and features two independent molecules in the asymmetric unit. nih.gov The crystal structure is stabilized by N–H···N hydrogen bonds, forming chains, which are further stabilized by π···π stacking interactions between the aromatic rings of adjacent chains. nih.gov These examples demonstrate that pyrazole carboxylates frequently form robust crystal lattices stabilized by a combination of hydrogen bonding and π-π stacking interactions.
Table 3: Crystallographic Data for Selected Pyrazole Carboxylate Analogues
| Parameter | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com | Methyl 5-carboxyl-1-methylpyrazole-3-carboxylate monohydrate researchgate.net | Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate nih.gov |
|---|---|---|---|
| Formula | C₁₁H₁₀N₂O₃ | C₇H₈N₂O₄·H₂O | C₈H₉N₅O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c | P2₁/c |
| a (Å) | 9.5408(16) | 16.488(3) | 15.4576(6) |
| b (Å) | 9.5827(16) | 7.0700(14) | 16.0945(9) |
| c (Å) | 11.580(2) | 15.761(3) | 7.5348(3) |
| **β (°) ** | 105.838(3) | 101.49(3) | 90.079(4) |
| **V (ų) ** | 1018.5(3) | 1799.3(6) | 1874.52(15) |
| Z | 4 | 8 | 8 |
Correlation of Experimental Spectroscopic Data with Theoretical Predictions
In modern chemical characterization, theoretical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to complement and interpret experimental spectroscopic data. eurasianjournals.com For pyrazole derivatives, numerous studies have demonstrated a strong correlation between computed and experimental values for various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy. rsc.orgresearchgate.net
DFT calculations can accurately predict the ground-state geometry of molecules like this compound. Based on this optimized geometry, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis) can be computed. researchgate.nettandfonline.com For instance, the calculated vibrational frequencies for C=O and N-H stretching in pyrazole systems often show good agreement with experimental FT-IR spectra, aiding in the correct assignment of absorption bands. bohrium.com
Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the nature of the electronic transitions (e.g., π→π* or n→π*). nih.gov Studies on pyrazole derivatives consistently report that computed UV spectra are highly correlated with experimental data. rsc.org This synergy between experimental measurement and theoretical prediction provides a powerful approach for the unambiguous structural elucidation and a deeper understanding of the electronic properties of this compound and its analogues. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
| Ethyl 3-methyl-1H-pyrazole-4-carboxylate |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate |
| Methyl 5-carboxyl-1-methylpyrazole-3-carboxylate monohydrate |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate |
| Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate |
| This compound |
Applications of Methyl 5 Methyl 1h Pyrazole 3 Carboxylate in Specialized Research Fields
Medicinal Chemistry and Drug Discovery
The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.gov Its ability to participate in various molecular interactions and its metabolic stability make it an attractive starting point for drug design.
Methyl 5-methyl-1H-pyrazole-3-carboxylate serves as a valuable building block for the synthesis of more complex molecules. mdpi.com The presence of the ester functional group offers a reactive site for generating derivatives with potentially interesting biological properties. mdpi.com In drug discovery, heterocyclic compounds like this are considered promising for the design of new drugs. nih.gov
Researchers have successfully used similar pyrazole-based structures to develop novel compounds through strategies like fragment splicing. For instance, a series of 5-methyl-1H-pyrazole derivatives were developed as potential agents for prostate cancer by modifying lead compounds. nih.gov This highlights the utility of the 5-methyl-pyrazole core, a key feature of this compound, in generating potent and metabolically stable drug candidates. nih.gov The synthesis of various pyrazole-carboxamides, which often starts from a pyrazole carboxylic acid or its ester, has led to the discovery of potent enzyme inhibitors, demonstrating the scaffold's versatility. nih.gov
Pyrazole derivatives have demonstrated significant anti-inflammatory activity. nih.gov This class of compounds is explored for developing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The pyrazole core is a key component of selective COX-2 inhibitors, a major class of anti-inflammatory drugs. nih.gov
A study focused on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which are structurally analogous to this compound, revealed potent anti-inflammatory properties in a carrageenan-induced paw edema model in rats. nih.gov The results indicated that specific substitutions on the pyrazole ring could lead to significant anti-inflammatory effects, suggesting that the pyrazole-3-carboxylate framework is a promising template for new anti-inflammatory agents. nih.gov
| Compound ID | Substitution at Position 5 | Anti-inflammatory Activity (% Inhibition) |
| 2e | 2,3-dimethoxyphenyl | Significant |
| 2f | 3,4-dimethoxyphenyl | Significant |
Data synthesized from a study on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which showed significant activity compared to a control group. nih.gov
The application of pyrazole-containing compounds extends to the treatment of complex diseases like neurodegenerative disorders. While direct studies on this compound are limited in this area, related structures have shown promise. For example, a pyrazolone-nicotinic acid derivative was found to reverse cognitive and behavioral deficits in a mouse model of neurodegeneration. nih.gov This was achieved by inhibiting acetylcholinesterase and downregulating neuroinflammatory mediators, demonstrating the neuroprotective potential of the pyrazole core. nih.gov Another study identified a 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as a promising neuroprotective agent. researchgate.net These findings suggest that the pyrazole scaffold, as found in this compound, could be a valuable starting point for the design of novel therapeutics targeting neurodegenerative pathways.
The pyrazole ring is associated with a wide spectrum of antimicrobial and antifungal activities. nih.gov Research into various pyrazole derivatives has confirmed their potential to inhibit the growth of both bacteria and fungi. nih.gov
In one study, a series of pyrazole derivatives were synthesized and evaluated for their activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungal strains. nih.gov The results showed that while the specific derivatives tested had modest activity, structural modifications could enhance their antimicrobial and antifungal potency. nih.gov Another research effort focused on synthesizing 1H-1,2,3-triazole and carboxylate analogues of metronidazole, a known antimicrobial agent. beilstein-journals.org The study found that the resulting pyrazole-containing compounds exhibited potent inhibition of both fungal and bacterial growth, in some cases exceeding the activity of the parent compound. beilstein-journals.org
| Organism Type | Test Organism | Activity of Pyrazole Derivatives |
| Gram-negative Bacteria | Escherichia coli | Observed antibacterial activity. nih.gov |
| Gram-positive Bacteria | Staphylococcus aureus | Observed antibacterial activity. nih.gov |
| Fungi | Various Strains | Observed antifungal activity. nih.gov |
Agricultural Science
In addition to pharmaceuticals, pyrazole derivatives play a crucial role in agricultural chemistry. mdpi.com Their biological activity is leveraged to protect crops from pests and diseases.
The pyrazole structure is a key component in the synthesis of modern agrochemicals, including herbicides and fungicides. chemimpex.com There is a continuous effort to develop new pesticides that are effective and have favorable environmental profiles. usda.gov Pyrazole-based compounds are central to this research due to their potent fungicidal activity. usda.gov
For example, a series of 1,5-diaryl-pyrazole-3-formate analogs, which are structurally related to this compound, were synthesized and tested for their antifungal properties against peanut stem rot disease. nih.gov Several of these compounds demonstrated significant fungicidal activity. nih.gov Similarly, novel pyrazole acyl(thio)urea derivatives were designed as potential succinate (B1194679) dehydrogenase inhibitors, a key mode of action for many commercial fungicides. usda.gov Many of these compounds showed excellent activity against a broad range of fungal plant pathogens, including Rhizoctonia solani and Sclerotinia sclerotiorum, with some derivatives exhibiting potency greater than the commercial fungicide bixafen. usda.gov This highlights the potential of the pyrazole-carboxylate scaffold for creating next-generation, environmentally compatible crop protection agents.
| Pathogen | Compound Class | Result |
| Sclerotinia sclerotiorum | Pyrazole acyl(thio)urea derivatives | Several compounds showed higher activity than the commercial fungicide bixafen. usda.gov |
| Peanut Stem Rot Fungi | 1,5-Diaryl-pyrazole-3-formate analogs | Demonstrated notable antifungal pesticide activity. nih.gov |
Organic Synthesis as a Versatile Building Block and Intermediate
This compound serves as a crucial building block and intermediate in the field of organic synthesis. Its pyrazole core, substituted with both a methyl and a methyl carboxylate group, offers multiple reactive sites for the construction of more complex molecular architectures. This versatility has made it a valuable precursor in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries. nih.gov
The compound's utility is demonstrated in its role in the preparation of various substituted pyrazole derivatives. nih.gov For instance, it can be a starting material for synthesizing pyrazole-5-carboxamides, a class of compounds that has been investigated for potential applications in agrochemical research, such as fungicides. researchgate.netrsc.org The ester functional group can be readily converted to an amide, allowing for the introduction of diverse substituents and the generation of a library of compounds for further study.
Furthermore, pyrazole carboxylates are key intermediates in the synthesis of more elaborate heterocyclic systems. iapchem.org They can undergo various chemical transformations, such as N-alkylation and reactions at the ester group, to produce a variety of derivatives. researchgate.net The synthesis of compounds like methyl 5-cyano-1-methyl pyrazole-3-carboxylate from related pyrazole carboxylate precursors showcases the chemical tractability of this class of molecules. researchgate.net
The following table provides examples of compounds synthesized using pyrazole carboxylates as intermediates, illustrating the versatility of this compound as a building block.
| Starting Material (Derivative) | Reaction Type | Resulting Compound Class | Potential Application Area |
| This compound | Amidation | Pyrazole-5-carboxamides | Agrochemicals (e.g., Fungicides) |
| Pyrazole Carboxylate Precursor | Cyanation | Cyano-pyrazole derivatives | Organic Synthesis Intermediates |
| Substituted Pyrazole Carboxylate | Hydrolysis, further modification | Complex heterocyclic systems | Pharmaceuticals |
Potential in Material Science Development
The applications of pyrazole derivatives, including this compound, are expanding into the realm of material science. One of the notable potential uses is in the development of corrosion inhibitors for metals. nih.govbohrium.comsemanticscholar.org Research has shown that pyrazole-containing compounds can effectively protect carbon steel from corrosion in acidic environments. nih.gov The heterocyclic nature of the pyrazole ring, with its nitrogen atoms, allows for adsorption onto the metal surface, forming a protective layer that mitigates corrosion. semanticscholar.org The presence of functional groups like the carboxylate in the molecule can further enhance this protective effect. semanticscholar.org
Another promising area is the use of pyrazole-based ligands in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netdigitellinc.com MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage and separation, catalysis, and sensing. researchgate.netdigitellinc.com Pyrazole carboxylic acids are particularly useful as organic linkers in the construction of MOFs due to their ability to coordinate with metal ions through both the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group. researchgate.net This can lead to the formation of robust and highly porous frameworks. researchgate.net For example, MOFs constructed from pyrazole dicarboxylates have been investigated for their ability to selectively capture formaldehyde, a common indoor air pollutant. researchgate.net
The table below summarizes the potential applications of pyrazole derivatives, such as this compound, in material science.
| Application Area | Role of Pyrazole Derivative | Resulting Material/Effect |
| Corrosion Inhibition | Adsorption on metal surfaces | Protective film against corrosion |
| Metal-Organic Frameworks (MOFs) | Organic linker | Porous materials for gas storage, catalysis |
| Sensing | Component of sensing materials | Detection of specific chemical species (e.g., SO2) |
Role as Biochemical Reagents in Life Science Research
In life science research, this compound and its analogs are valuable biochemical reagents. medchemexpress.com The ethyl ester, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is explicitly marketed as a biochemical reagent for use as a biological material or organic compound in life science-related research. medchemexpress.com This indicates a similar utility for the methyl ester, given their structural and chemical similarities.
These compounds serve as starting materials for the synthesis of molecules with potential biological activity. medchemexpress.com The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in many biologically active compounds. researchgate.net Pyrazole derivatives have been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory and anti-cancer activities. nih.gov Therefore, this compound is a useful tool for researchers to synthesize novel compounds for drug discovery and to study their interactions with biological targets. For instance, it can be used to create derivatives for screening in various biochemical assays.
The following table outlines the roles of pyrazole carboxylates in life science research.
| Research Area | Function of Pyrazole Carboxylate | Example of Application |
| Drug Discovery | Synthesis of bioactive molecules | Development of potential anti-inflammatory agents |
| Medicinal Chemistry | Privileged scaffold | Creation of compound libraries for screening |
| Biochemical Assays | Precursor to test compounds | Investigating enzyme inhibition |
Future Research Directions and Translational Perspectives for Methyl 5 Methyl 1h Pyrazole 3 Carboxylate Chemistry
Design and Synthesis of Advanced Pyrazole (B372694) Carboxylate Libraries
The future of drug discovery involving pyrazole carboxylates hinges on the ability to rapidly generate large and structurally diverse collections of related compounds. Diversity-oriented synthesis (DOS) is a key strategy for creating novel molecular architectures that can be screened for a wide range of biological activities. researchgate.netnih.gov This approach, moving beyond simple analogue generation, aims to explore new chemical space and identify promising new therapeutic agents. nih.gov
Solid-phase synthesis offers a powerful methodology for constructing these libraries, simplifying purification and enabling combinatorial approaches. mdpi.comnih.gov Researchers have developed multi-step solid-phase synthesis schemes to produce variably substituted pyrazoles, allowing for the systematic variation of functional groups at different positions on the pyrazole ring. mdpi.com For example, a "split and mix" combinatorial approach has been validated to create libraries with tens of thousands of unique pyrazole compounds, demonstrating the scalability of these methods. mdpi.com These techniques will be instrumental in building advanced libraries based on the methyl 5-methyl-1H-pyrazole-3-carboxylate core, enabling comprehensive structure-activity relationship (SAR) studies.
Table 1: Methodologies for Pyrazole Library Synthesis
| Synthesis Strategy | Description | Key Advantages | Relevant Compounds |
|---|---|---|---|
| Diversity-Oriented Synthesis | Creates structurally complex and diverse molecules from simple precursors. researchgate.netnih.gov | Explores novel chemical space; potential to identify entirely new classes of bioactive compounds. nih.gov | Pyrazolo[4,3-b]indoles, 3,4-diaryl-1H-pyrazoles. researchgate.netnih.gov |
| Solid-Phase Combinatorial Synthesis | Compounds are built on a solid resin support, allowing for easy purification and automation. mdpi.com | High-throughput synthesis; rapid generation of large libraries; simplified work-up. mdpi.comnih.gov | Variably substituted pyrazoles and isoxazoles. mdpi.com |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. mdpi.com | High efficiency (atom, step, and pot economy); operational simplicity; access to complex structures quickly. mdpi.com | Pyrano[2,3-c]pyrazoles, pyrazole-dimedone derivatives. mdpi.com |
In-Depth Elucidation of Mechanisms of Action at the Molecular Level
While many pyrazole derivatives have demonstrated potent biological activity, a deeper understanding of their molecular mechanisms is crucial for their translation into effective therapeutics. Future research will focus on moving beyond phenotypic screening to precise target identification and pathway analysis.
Target deconvolution, the process of identifying the specific molecular target(s) of a bioactive compound, is a critical step. nih.gov Techniques such as chemical proteomics, activity-based protein profiling (ABPP), and thermal shift assays are being employed to pinpoint the cellular binding partners of pyrazole-based compounds. nih.govhku.hk For instance, direct biochemical methods have been used to identify the 14-3-3 protein family as a primary target for a class of pyrazolone (B3327878) compounds investigated as potential therapeutics for Amyotrophic Lateral Sclerosis (ALS). nih.gov
Furthermore, research is revealing that the mechanism of action may not always be limited to protein inhibition. Some 1H-pyrazole-3-carboxamide derivatives have been shown to bind to DNA, suggesting that nucleic acids could be a potential, and perhaps off-target, interaction for this class of compounds. jst.go.jp Understanding these interactions is vital for predicting both efficacy and potential toxicity. Investigating how pyrazole carboxylates influence cellular processes like the production of reactive oxygen species (ROS) and the activity of enzymes such as NADPH oxidase will provide a more complete picture of their pharmacological effects. nih.gov
Structure-Based Drug Design and Target Validation Studies
Structure-based drug design, which utilizes high-resolution structural information of biological targets, will be a driving force in the development of next-generation pyrazole carboxylate therapeutics. By understanding the precise interactions between a pyrazole derivative and its target protein, researchers can rationally design modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
Molecular docking simulations are a key computational tool in this process, allowing for the prediction of binding modes and affinities of novel pyrazole derivatives within the active site of a target enzyme. mdpi.comnih.govmdpi.com These in silico predictions guide the synthesis of new compounds, which are then evaluated in biological assays. This iterative cycle of design, synthesis, and testing is essential for lead optimization.
A critical component of this process is the elucidation of Structure-Activity Relationships (SAR). nih.govresearchgate.netmdpi.com SAR studies systematically modify the chemical structure of a lead compound, such as this compound, and assess the impact on biological activity. For example, studies on pyrazole-based inhibitors have shown how modifications at different positions of the pyrazole ring can modulate inhibitory activity and selectivity between enzyme isoforms. nih.gov This detailed understanding is paramount for designing drugs that are not only potent but also highly selective for their intended target, thereby minimizing off-target effects. researchgate.net
Table 2: Examples of Protein Targets for Pyrazole-Based Inhibitors
| Protein Target | Therapeutic Area | Example Pyrazole Scaffold | Key Findings |
|---|---|---|---|
| Carbonic Anhydrase (CA) | Glaucoma, Epilepsy researchgate.net | Pyrazole-carboxamides | Certain derivatives show isoform-selective inhibition of hCA I and hCA II. mdpi.comnih.gov |
| Succinate (B1194679) Dehydrogenase (SDH) | Agriculture (Fungicide) | Pyrazole carboxylates containing thiazole (B1198619) | Compound 15 showed an inhibitory effect on SDH with an IC50 of 82.26 μM. nih.gov |
| Protein Kinases (e.g., CDK2, PI3K) | Cancer | Pyrazolo[1,5-a]pyrimidines | Compound 36 showed significant inhibition against CDK2 with an IC50 value of 0.199 µM. mdpi.com |
| 14-3-3 Proteins | Neurodegenerative Disease (ALS) | Pyrazolones | Identified as the primary target for a class of protein aggregation inhibitors. nih.gov |
Development of Targeted Delivery Systems for Pyrazole-Based Therapeutics
Improving the therapeutic index of pyrazole-based drugs requires overcoming challenges such as poor water solubility and non-specific biodistribution. The development of advanced drug delivery systems is a key future direction to address these issues.
Nanoparticle-based systems offer a promising strategy for enhancing the delivery of pyrazole compounds. nih.govnih.gov Biopolymers like chitosan (B1678972) have been used to create cross-linked pyrazole derivatives, which can then be loaded with zinc oxide nanoparticles (ZnONPs) to boost anticancer activity. nih.gov Cationic copolymers have also been formulated into nanoparticles to encapsulate pyrazole derivatives, solving water-solubility issues and improving antibacterial effects. nih.gov The use of magnetic nanoparticles as supports for pyrazole synthesis also presents a novel avenue for combined synthesis and delivery. bohrium.com
Another important strategy is the design of prodrugs. nih.govnih.gov A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. This approach can be used to improve pharmacokinetic properties, such as increasing solubility or shielding the active drug from premature metabolism. For example, an ethyl ester prodrug of a tryptophan hydroxylase inhibitor is rapidly hydrolyzed in vivo to its active carboxylic acid form, improving its therapeutic profile. nih.gov Similar strategies could be applied to this compound to enhance its delivery and efficacy.
Exploration of New Application Areas beyond Current Scopes
While the primary focus of pyrazole research has been in medicine, the unique chemical properties of pyrazole carboxylates make them suitable for a diverse range of applications. A significant area of future growth is in agrochemicals. nih.govscielo.br Pyrazole-carboxamides have been successfully commercialized as pesticides, and ongoing research is focused on synthesizing new derivatives to control destructive plant pathogens and insect pests. scielo.brnih.gov For instance, novel pyrazole carboxylates containing a thiazole moiety have shown potent fungicidal activity against pathogens like Botrytis cinerea and Valsa mali. nih.govacs.org
The field of material science also presents exciting opportunities. The photophysical properties of pyrazole derivatives make them excellent candidates for use as chemosensors for detecting metal ions. nih.govresearchgate.netrsc.org Their ability to form complexes with various metals, combined with their fluorescence properties, allows for the sensitive and selective detection of ions like Cu²⁺ and Zn²⁺. nih.govnih.gov Furthermore, pyrazole derivatives are being explored for their utility in organic light-emitting diodes (OLEDs) and as fluorescent probes for bioimaging applications, owing to their high quantum yields and good photostability. nih.govresearchgate.net
Table 3: Non-Medical Applications of Pyrazole Derivatives
| Application Area | Specific Use | Example Derivative Type | Key Property |
|---|---|---|---|
| Agrochemicals | Fungicides, Insecticides scielo.brresearchgate.net | Pyrazole-carboxamides nih.gov | Inhibition of key enzymes in pests/pathogens (e.g., SDH). nih.gov |
| Material Science | Chemosensors for metal ions nih.govresearchgate.net | Pyrazolines, Fused Pyrazoles | Fluorescence quenching or enhancement upon ion binding. nih.govnih.gov |
| Material Science | Organic Light-Emitting Diodes (OLEDs) | Pyrazole derivatives | Electroluminescence, photostability. researchgate.net |
| Bioimaging | Fluorescent probes for cellular imaging | Fused Pyrazoles | High quantum yield, biocompatibility, membrane permeability. nih.gov |
Sustainable and Green Synthesis Methodologies for Pyrazole Carboxylates
The future of chemical manufacturing is inextricably linked to the principles of green chemistry, which prioritize environmental friendliness, efficiency, and sustainability. The synthesis of pyrazole carboxylates is increasingly benefiting from these approaches, which aim to reduce waste, avoid hazardous solvents, and lower energy consumption.
Multicomponent reactions (MCRs) are a cornerstone of green pyrazole synthesis, allowing for the construction of complex molecules in a single, efficient step. mdpi.com These reactions are often performed in environmentally benign solvents like water or under solvent-free conditions, significantly reducing the environmental impact. mdpi.com The use of ultrasound or microwave irradiation in place of conventional heating can dramatically shorten reaction times and increase yields. mdpi.com
Furthermore, the development of novel, reusable catalysts is a key area of research. Magnetic nanoparticles, for example, can be used as catalysts that are easily recovered from the reaction mixture using a magnet and reused, minimizing waste. bohrium.com Research has demonstrated the effectiveness of various green catalysts and conditions for synthesizing pyrazole derivatives, showcasing significant improvements over traditional methods.
Table 4: Comparison of Green vs. Conventional Synthesis of Pyrano[2,3-c]pyrazoles
| Method | Catalyst/Conditions | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Four-Component Reaction | Taurine (10 mol%) | Water | 2 h | 85-92% | mdpi.com |
| Four-Component Reaction | Et₂NH | Water | 1-12 h | 40-78% | mdpi.com |
| Ultrasound-Assisted MCR | (No catalyst specified) | Ethanol/Water | 15-25 min | 88-96% | mdpi.com |
| Five-Component Reaction | Montmorillonite K10 | Solvent-free | 5 h | 81-91% | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 5-methyl-1H-pyrazole-3-carboxylate with high purity?
- Methodology : The compound can be synthesized via multi-step reactions starting from substituted pyrazole precursors. For example, triazenylpyrazole intermediates (e.g., methyl 1-(5-methyl-1H-pyrazol-3-yl)triazole-4-carboxylate) are condensed under controlled conditions to form the target molecule . Optimize reaction parameters such as temperature (e.g., 60–80°C), solvent (DMF or ethanol), and catalysts (e.g., K2CO3) to achieve yields >90% . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to attain ≥95% purity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in airtight containers at 0–8°C to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
- Contradictions : Note that some SDS classify pyrazole derivatives as non-hazardous, while others highlight risks of skin/eye irritation. Always verify with updated safety data .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Resolution Strategy : Cross-reference analytical data from peer-reviewed studies. For instance, melting points for similar pyrazole derivatives (e.g., 241–242°C for 5-methyl-1H-pyrazole-3-carboxylic acid) should align with experimental observations . Use high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR to validate structural integrity. Discrepancies may arise from polymorphic forms or impurities, necessitating recrystallization or HPLC purification .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify reactive sites. For example, the carboxylate group at position 3 is susceptible to nucleophilic attack, while the methyl group at position 5 stabilizes the aromatic ring . Validate predictions with experimental kinetics (e.g., monitoring reaction rates with amines or thiols in acetonitrile) .
Q. What spectroscopic techniques are most effective for characterizing structural isomers or degradation products?
- Analytical Workflow :
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., distinguishing 1H vs. 2H tautomers) .
- NMR : Use <sup>15</sup>N NMR to differentiate pyrazole ring nitrogen environments .
- FT-IR : Monitor carbonyl stretching frequencies (1700–1750 cm<sup>-1</sup>) to detect ester hydrolysis byproducts .
Q. How do structural modifications at the pyrazole ring influence bioactivity in drug discovery studies?
- SAR Insights :
- Substitution at Position 5 : Methyl groups enhance metabolic stability but reduce solubility. Replace with polar groups (e.g., -OH or -NH2) to improve pharmacokinetics .
- Carboxylate Ester : Hydrolysis to the free acid increases binding affinity to targets like carbonic anhydrase or cannabinoid receptors .
- Case Study : Derivatives with trifluoromethyl groups (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde) show enhanced enzyme inhibition due to electron-withdrawing effects .
Q. What strategies mitigate contradictions in toxicity data for pyrazole derivatives?
- Approach :
- In Silico Screening : Use tools like ProTox-II to predict acute toxicity (e.g., LD50) and compare with experimental LC50 values from zebrafish or rodent models .
- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity thresholds. Address discrepancies by standardizing test conditions (e.g., exposure time, solvent controls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
